molecular formula C13H8N2O5S B14537885 1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one CAS No. 62105-60-6

1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

Cat. No.: B14537885
CAS No.: 62105-60-6
M. Wt: 304.28 g/mol
InChI Key: NLUHXAWUOSUWFX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 5-nitrothiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, with reagents such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, are of interest in medicinal chemistry and drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is a potential mechanism for its antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one can be compared with other chalcones and nitro-substituted compounds. Similar compounds include:

    1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one: Lacks the nitrothiophenyl group, which may result in different biological activities and chemical reactivity.

    1-(4-Methoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one: The methoxy group can influence the compound’s electronic properties and reactivity.

    1-(4-Nitrophenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure but without the nitro group on the thiophene ring, which can affect its chemical and biological properties.

Properties

CAS No.

62105-60-6

Molecular Formula

C13H8N2O5S

Molecular Weight

304.28 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-(5-nitrothiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H8N2O5S/c16-12(9-1-3-10(4-2-9)14(17)18)7-5-11-6-8-13(21-11)15(19)20/h1-8H

InChI Key

NLUHXAWUOSUWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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